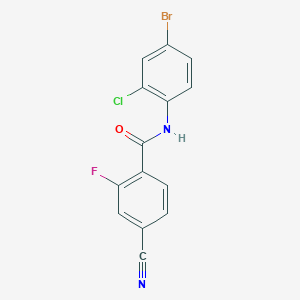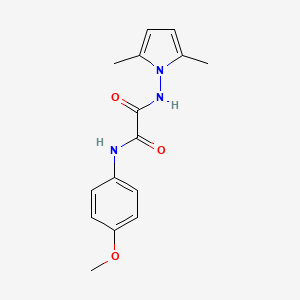![molecular formula C20H21N3O2 B4393181 N-[(2-hydroxy-3-quinolinyl)methyl]-N-isobutylisonicotinamide](/img/structure/B4393181.png)
N-[(2-hydroxy-3-quinolinyl)methyl]-N-isobutylisonicotinamide
Übersicht
Beschreibung
Quinoline is a nitrogen-containing heterocycle and is one of the most common structures in medicinal chemistry . The compound you mentioned contains a quinoline group, an isobutyl group, and a nicotinamide group. These groups are common in many biologically active compounds.
Synthesis Analysis
Quinoline derivatives can be synthesized through various methods . Classical methods of synthesizing quinoline derivatives and efficient methods that reduce reaction time with increased yield have been reported . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline .Molecular Structure Analysis
The molecular structure of quinoline derivatives can be quite complex. The quinoline group itself is a bicyclic compound, containing a benzene ring fused to a pyridine ring . The exact structure of “N-[(2-hydroxy-3-quinolinyl)methyl]-N-isobutylisonicotinamide” would depend on the specific locations of the isobutyl and nicotinamide groups on the quinoline structure.Chemical Reactions Analysis
Quinoline and its derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The specific reactions that “this compound” can undergo would depend on the specific structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on the specific structure of the compound. Quinoline itself is a colorless hygroscopic liquid with a strong odor . It is soluble in water and most organic solvents .Wirkmechanismus
The mechanism of action of IQN-17 involves the inhibition of NADPH oxidase, which is an enzyme complex that produces ROS. NADPH oxidase is activated by various stimuli, including cytokines, growth factors, and microbial products. The activation of NADPH oxidase leads to the production of ROS, which can cause oxidative damage to cells and tissues. IQN-17 inhibits the activity of NADPH oxidase by binding to its active site, thereby preventing the production of ROS.
Biochemical and Physiological Effects:
The biochemical and physiological effects of IQN-17 have been extensively studied. In vitro studies have shown that IQN-17 inhibits the activity of NADPH oxidase, reduces the production of ROS, and decreases the expression of pro-inflammatory cytokines. In vivo studies have shown that IQN-17 reduces inflammation in animal models of rheumatoid arthritis, asthma, and inflammatory bowel disease. Additionally, IQN-17 has been shown to inhibit the growth of various cancer cell lines and protect neurons from oxidative stress-induced cell death.
Vorteile Und Einschränkungen Für Laborexperimente
IQN-17 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity and yield. It has been extensively studied for its potential as a therapeutic agent in various diseases, making it a well-established compound for research. However, IQN-17 also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in some assays. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on IQN-17. One direction is to further investigate its mechanism of action. Although IQN-17 has been shown to inhibit the activity of NADPH oxidase, the exact mechanism by which it does so is not fully understood. Understanding the mechanism of action could lead to the development of more potent and specific inhibitors of NADPH oxidase. Another direction is to investigate the potential of IQN-17 as a therapeutic agent in other diseases, such as cancer and neurodegenerative diseases. Additionally, the development of more water-soluble derivatives of IQN-17 could improve its use in lab experiments.
Wissenschaftliche Forschungsanwendungen
IQN-17 has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. Inflammatory diseases such as rheumatoid arthritis, asthma, and inflammatory bowel disease are characterized by the overproduction of reactive oxygen species (ROS) by NADPH oxidase. IQN-17 inhibits the activity of NADPH oxidase, thereby reducing the production of ROS and inflammation. IQN-17 has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. Additionally, IQN-17 has been shown to protect neurons from oxidative stress-induced cell death, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(2-methylpropyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-14(2)12-23(20(25)15-7-9-21-10-8-15)13-17-11-16-5-3-4-6-18(16)22-19(17)24/h3-11,14H,12-13H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGGRZVBHSKQAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2-furaldehyde](/img/structure/B4393101.png)
![4-chloro-N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4393102.png)

![2-(1H-benzimidazol-2-ylthio)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4393115.png)
![4-methyl-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B4393117.png)
![N-{1-benzyl-2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-4-ethylbenzamide](/img/structure/B4393122.png)
![N,N-diethyl-2-[(5,6,8-trimethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]ethanamine](/img/structure/B4393130.png)
![N-(2-chlorophenyl)-3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4393137.png)
![N-allyl-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4393159.png)
![N-{4-[(butylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide](/img/structure/B4393165.png)
![8-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1,3-dimethyl-7-(1-methyl-2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4393171.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4393174.png)
![methyl [9-(4-fluorophenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate](/img/structure/B4393188.png)

